(Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy and trimethylbenzo[d]thiazol-2(3H)-ylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3,4,5-trimethoxybenzoic acid with 3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylideneamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the benzamide or thiazole rings with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of halogenated derivatives, amides, or thioethers.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of (Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the thiazole moiety, resulting in different biological activity.
N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the trimethoxy substitution, affecting its chemical reactivity and biological properties.
3,4,5-trimethoxy-N-(2-benzothiazolyl)benzamide: Similar structure but with different substitution patterns, leading to variations in activity and applications.
Uniqueness
(Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both trimethoxy and trimethylbenzo[d]thiazol-2(3H)-ylidene groups. This combination imparts distinct electronic and steric properties, enhancing its potential for diverse applications in research and industry .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-7-12(2)18-14(8-11)22(3)20(27-18)21-19(23)13-9-15(24-4)17(26-6)16(10-13)25-5/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYVSRONUWKRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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